

Protocol for in vitro kinase assay with KRAS G12C inhibitor 27

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Compound of Interest

Compound Name: KRAS G12C inhibitor 27

Cat. No.: B12429459 Get Quote

Application Notes: In Vitro Assay for KRAS G12C Inhibitors Introduction

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2][3] This mutation results in a constitutively active protein, driving uncontrolled cell division. The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state.[4] The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant has been a significant breakthrough, locking the protein in its inactive, GDP-bound conformation.[5][6]

These application notes provide a detailed protocol for an in vitro nucleotide exchange assay to determine the potency of novel inhibitors, such as the hypothetical "Inhibitor 27," against the KRAS G12C mutant. The assay measures the inhibitor's ability to prevent the exchange of fluorescently labeled GDP for GTP, which is a key step in KRAS activation.[7]

KRAS G12C Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream pro-proliferative pathways. Upstream signals from receptor tyrosine kinases (RTKs) activate Guanine Nucleotide Exchange Factors (GEFs) like SOS1, which promote the exchange of GDP for GTP,

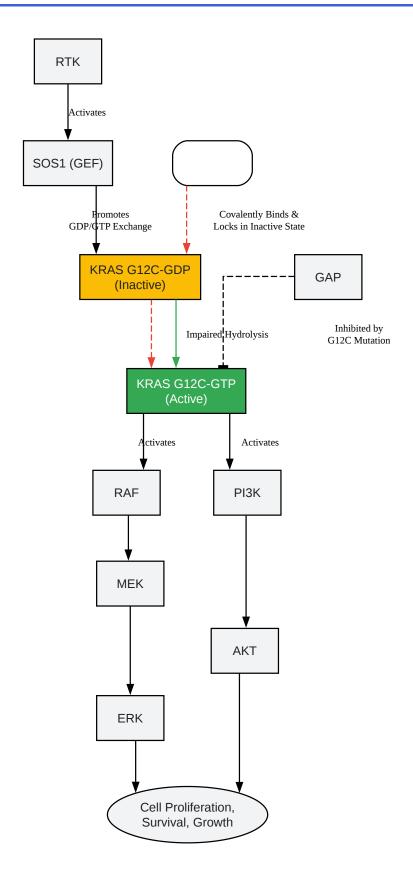


Methodological & Application

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turning KRAS 'on'.[8] The active, GTP-bound KRAS then activates effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, driving tumor growth.[2][9] GTPase Activating Proteins (GAPs) normally facilitate GTP hydrolysis to turn KRAS 'off', but this process is impaired by the G12C mutation.[2] Covalent inhibitors bind to Cysteine-12, locking KRAS G12C in the inactive GDP state.[10]





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Figure 1. Simplified KRAS G12C signaling pathway and mechanism of covalent inhibition.



Experimental Protocol: KRAS G12C Nucleotide Exchange Assay

This protocol is designed to measure the inhibition of SOS1-mediated nucleotide exchange on KRAS G12C using a fluorescent GDP analog (BODIPY™-GDP). The assay detects the displacement of BODIPY-GDP by unlabeled GTP. Inhibitors that lock KRAS in the GDP-bound state will prevent this displacement, resulting in a sustained high fluorescence signal.[7][11]

Materials and Reagents

Reagent	Supplier	Catalog No. (Example)	Storage
Recombinant Human KRAS G12C (GDP- loaded)	BPS Bioscience	100537	-80°C
BODIPY™ FL GDP	Thermo Fisher	G22183	-20°C (light-protected)
Recombinant Human SOS1 (catalytic domain)	Reaction Biology	H00006654-P01	-80°C
Guanosine 5'- triphosphate (GTP)	Sigma-Aldrich	G8877	-20°C
Dithiothreitol (DTT)	Sigma-Aldrich	D9779	Room Temperature
EDTA, 0.5 M Solution	Thermo Fisher	15575020	Room Temperature
Assay Buffer (2X)	BPS Bioscience	79862	-20°C
Inhibitor 27	User-provided	N/A	Per user specs
Black, low-volume 384-well assay plates	Corning	3820	Room Temperature
DMSO	Sigma-Aldrich	D8418	Room Temperature

Reagent Preparation



- 1X Assay Buffer: Prepare by diluting the 2X stock buffer with nuclease-free water. Just before use, supplement with 1 mM DTT. For example, to make 10 mL of 1X buffer, mix 5 mL of 2X buffer, 20 μL of 0.5 M DTT, and 4.98 mL of water.[11]
- BODIPY-GDP-loaded KRAS G12C: Thaw recombinant KRAS G12C on ice. The protein is
 often supplied pre-loaded with GDP. If loading is required, follow the manufacturer's
 instructions. Avoid repeated freeze-thaw cycles.[7]
- Test Inhibitor (Inhibitor 27): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO. Subsequently, create intermediate dilutions in 1X Assay Buffer to achieve a 5X final concentration. The final DMSO concentration in the assay should not exceed 1%.
- GTP/EDTA Solution: Prepare a stock of 10 mM GTP in water. Separately, prepare a 25 mM EDTA solution in water. Immediately before use, mix the diluted GTP and EDTA solutions.
 [12]

Assay Procedure

The following procedure is for a 20 µL final reaction volume in a 384-well plate.

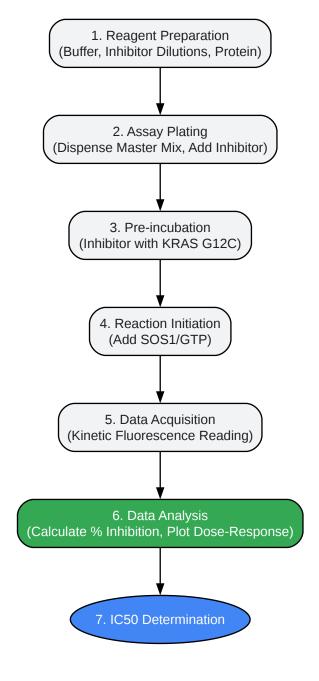
- Master Mix Preparation: Prepare a master mix containing BODIPY-GDP-loaded KRAS G12C in 1X Assay Buffer. For each well, you will need 5 μL of KRAS G12C and 10 μL of 1X Assay Buffer. [12]
- Dispense Master Mix: Add 15 μL of the master mix to each well of the 384-well plate.
- Add Inhibitor: Add 5 μ L of the 5X serially diluted Inhibitor 27 or vehicle control (e.g., 5% DMSO in buffer for a 1% final concentration) to the appropriate wells.[12]
- Incubation: Centrifuge the plate briefly (e.g., 1 min at 500 x g) to mix. Incubate at room temperature for 60-120 minutes, protected from light.[13]
- Initiate Nucleotide Exchange: Prepare the initiation solution containing SOS1 and GTP. Add 5 μ L of the initiation mix to each well to start the reaction. The final concentrations should be optimized, but typical starting points are 20 nM KRAS G12C, 100 nM SOS1, and 10 μ M GTP.



• Read Fluorescence: Immediately begin reading the fluorescence intensity on a microplate reader. Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. [13] Read kinetically for 30-60 minutes at 1-minute intervals.

Experimental Workflow

The overall workflow involves careful preparation, execution, and analysis to ensure reliable and reproducible results.



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Figure 2. General workflow for the in vitro KRAS G12C inhibitor assay.

Data Presentation and Analysis Data Analysis

- Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the initial reaction rates (slope of the kinetic read) or an endpoint reading.
 - 0% Inhibition Control (High Signal): Wells with KRAS G12C and DMSO (no GTP exchange).
 - 100% Inhibition Control (Low Signal): Wells with KRAS G12C, SOS1, GTP, and DMSO (maximum nucleotide exchange).
 - Formula: % Inhibition = 100 * (SignalTest Well Signal100% Control) / (Signal0% Control Signal100% Control)
- Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
- IC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.

Quantitative Data Summary

The table below presents IC50 values for well-characterized KRAS G12C inhibitors obtained from similar biochemical assays, providing a benchmark for evaluating "Inhibitor 27".



Compound	Assay Type	Reported IC50 (μM)	Reference
Sotorasib (AMG-510)	Nucleotide Exchange	0.0089	[13]
Adagrasib (MRTX1257)	Nucleotide Exchange	0.0027	[13]
MRTX1133 (G12D sel.)	Biochemical Activity	4.91 (for G12C)	[14]
BAY-293	Nucleotide Exchange	1.1	[13]
[Inhibitor 27]	Nucleotide Exchange	[User Data]	N/A

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